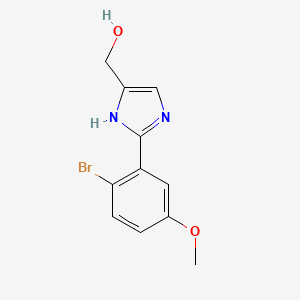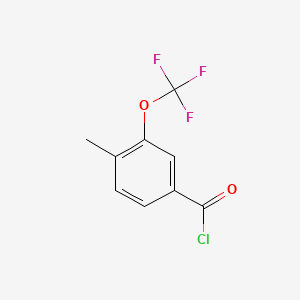
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate is an organic compound featuring a trimethoxyphenyl groupThe trimethoxyphenyl group is known for its versatility and presence in numerous biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, is crucial to achieving consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-oxo-3-(2,4,5-trimethoxyphenyl)propanoate.
Reduction: 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . Additionally, it may interact with other proteins and receptors, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,4,5-trimethoxybenzoylacetate .
- Ethyl 3-hydroxy-3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate .
Uniqueness
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H20O6 |
|---|---|
Molekulargewicht |
284.30 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O6/c1-5-20-14(16)7-10(15)9-6-12(18-3)13(19-4)8-11(9)17-2/h6,8,10,15H,5,7H2,1-4H3 |
InChI-Schlüssel |
FRHXFLFIPOXBSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1OC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)

![3-Bromo-4-nitrodibenzo[b,d]furan](/img/structure/B13680323.png)
![(E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid](/img/structure/B13680326.png)


![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)







